molecular formula C16H14N2O3 B11406446 N-(1,2-benzoxazol-3-yl)-2-(4-methoxyphenyl)acetamide

N-(1,2-benzoxazol-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11406446
M. Wt: 282.29 g/mol
InChI Key: YKOCKGOPQZTVPH-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 1,2-benzoxazole with 4-methoxyphenylacetic acid or its derivatives. Common reagents and conditions used in these reactions include:

    Reagents: 1,2-benzoxazole, 4-methoxyphenylacetic acid, coupling agents (e.g., EDC, DCC), and catalysts (e.g., DMAP).

    Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under reflux or at room temperature, depending on the specific protocol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoxazole ring can be reduced under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to specific biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-benzoxazol-3-yl)-2-phenylacetamide: Lacks the methoxy group, which might affect its biological activity and chemical reactivity.

    N-(1,2-benzoxazol-3-yl)-2-(4-hydroxyphenyl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.

Uniqueness

N-(1,2-benzoxazol-3-yl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the benzoxazole ring and the methoxyphenyl group, which can confer specific chemical and biological properties. The methoxy group can influence the compound’s lipophilicity, electronic properties, and interactions with biological targets.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C16H14N2O3/c1-20-12-8-6-11(7-9-12)10-15(19)17-16-13-4-2-3-5-14(13)21-18-16/h2-9H,10H2,1H3,(H,17,18,19)

InChI Key

YKOCKGOPQZTVPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NOC3=CC=CC=C32

Origin of Product

United States

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